molecular formula C12H14ClNO2 B13080720 Methyl 2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-4-carboxylate

Methyl 2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-4-carboxylate

Cat. No.: B13080720
M. Wt: 239.70 g/mol
InChI Key: XTPWNOYOVVLLDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-4-carboxylate typically involves a multi-step process. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale reactions with optimized conditions, including temperature control, pressure regulation, and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents . The conditions for these reactions often require specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Methyl 2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-4-carboxylate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it particularly useful in various research and industrial applications .

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

methyl 2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-4-carboxylate

InChI

InChI=1S/C12H14ClNO2/c1-7-3-4-10-8(5-7)9(12(15)16-2)6-11(13)14-10/h6-7H,3-5H2,1-2H3

InChI Key

XTPWNOYOVVLLDA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C(=CC(=N2)Cl)C(=O)OC

Origin of Product

United States

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